3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
Description
This compound is a pyrazole derivative characterized by a 4-chloro-3,5-dimethyl-substituted pyrazole ring linked to a propanoic acid backbone modified with a methylamino group at the second carbon. Its molecular formula is C₉H₁₃ClN₃O₂, with a calculated molecular weight of 231.67 g/mol (based on atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-5-8(10)6(2)13(12-5)4-7(11-3)9(14)15/h7,11H,4H2,1-3H3,(H,14,15) |
InChI Key |
OETUACBLRQVWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C(=O)O)NC)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, such as elevated temperatures and the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between the target compound and its analogues:
Key Observations
Functional Group Impact on Solubility and Reactivity: The target compound’s carboxylic acid (-COOH) and methylamino (-NHCH₃) groups enable hydrogen bonding and salt formation, enhancing solubility in aqueous media compared to alcohol (-OH) or amine (-NH₂) derivatives . The absence of -COOH in 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol reduces acidity, making it more lipophilic .
The branched chain in 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine may alter pharmacokinetic properties, such as metabolic stability .
Discrepancies in Molecular Weight: The molecular weight listed for 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid (183.17 g/mol) in conflicts with calculated values (~245.69 g/mol). This may indicate a typographical error or a misreported structure .
Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) are likely easier to synthesize, as evidenced by their commercial availability .
Implications for Research and Development
- Drug Design : The target compound’s dual functional groups (-COOH and -NHCH₃) make it a versatile candidate for derivatization, such as amide bond formation or salt synthesis.
- Crystallography : Hydrogen-bonding patterns inferred from suggest that the carboxylic acid group may promote stable crystal lattice formation compared to alcohol or amine analogues .
- Purity Challenges: The 95% purity noted for some analogues () underscores the need for rigorous chromatographic purification in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
